molecular formula C9H20ClNO B1484863 Methyl[2-methyl-2-(oxolan-3-yl)propyl]amine hydrochloride CAS No. 2098062-28-1

Methyl[2-methyl-2-(oxolan-3-yl)propyl]amine hydrochloride

Cat. No. B1484863
M. Wt: 193.71 g/mol
InChI Key: XVLLJMLPDDDXRZ-UHFFFAOYSA-N
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Description

“Methyl[2-methyl-2-(oxolan-3-yl)propyl]amine hydrochloride” is a chemical compound that finds diverse applications in scientific research1. Its multifunctionality allows for investigation in areas like pharmaceuticals, organic synthesis, and material science1.



Synthesis Analysis

The synthesis of “Methyl[2-methyl-2-(oxolan-3-yl)propyl]amine hydrochloride” is not explicitly mentioned in the available resources. However, related compounds such as “2- (2-Methyl-1,3-dioxolan-2-yl)-2-propanol” are available2, which might suggest potential synthetic pathways.



Molecular Structure Analysis

The exact molecular structure of “Methyl[2-methyl-2-(oxolan-3-yl)propyl]amine hydrochloride” is not provided in the available resources. However, related compounds such as “2-methyl-2- (oxolan-2-yl)propanal” have a molecular weight of 142.23, which might provide some insights into the molecular structure of the compound .



Chemical Reactions Analysis

The specific chemical reactions involving “Methyl[2-methyl-2-(oxolan-3-yl)propyl]amine hydrochloride” are not detailed in the available resources. Further research and experimentation would be required to elucidate this information.



Physical And Chemical Properties Analysis

The specific physical and chemical properties of “Methyl[2-methyl-2-(oxolan-3-yl)propyl]amine hydrochloride” are not detailed in the available resources. However, related compounds such as “(oxolan-2-yl)methylamine” have an InChI key of PELLLKANMONICH-UHFFFAOYSA-N4, which might provide some insights into the properties of the compound .


Scientific Research Applications

Synthesis and Characterization

The chemical synthesis and characterization of related compounds provide insights into the methodologies for creating analogs with potential applications in various fields, including pharmaceutical chemistry. For instance, the synthesis of 5-(α-Amino-ω-phenylalkyl)-2-methyl-1-benzoxolanes through catalytic hydrogenation and their subsequent characterization highlight the process of developing compounds with local anesthetic activity, suggesting avenues for novel anesthetic agents (Daukshas et al., 1995).

Pharmacological Potential

The study of 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242) as a κ-opioid receptor antagonist demonstrates the potential therapeutic applications of methylamine derivatives in treating conditions like depression and addiction. This highlights the compound's selectivity and efficacy, indicating a promising approach for developing new treatments (Grimwood et al., 2011).

Antimicrobial Activities

The application of 2-arylhydrazononitriles in the synthesis of heterocyclic substances with promising antimicrobial activities against various bacterial strains and yeast suggests the role of methylamine derivatives in developing new antimicrobial agents. This underscores the versatility of such compounds in addressing infectious diseases (Behbehani et al., 2011).

Environmental and Industrial Applications

The stability of aqueous amine solutions, including those related to methyl[2-methyl-2-(oxolan-3-yl)propyl]amine hydrochloride, in CO2 capture and sequestration processes is significant for environmental management and industrial applications. Studies on the thermal and oxidative degradation of these solutions in the presence of CO2 provide crucial information for optimizing CO2 capture technologies, contributing to efforts in reducing greenhouse gas emissions (Bougie & Iliuta, 2014).

Green Chemistry Applications

The development of green synthesis methods for primary, secondary, and tertiary amides demonstrates the role of methylamine derivatives in sustainable chemistry. Using magnetic nanoparticles as recyclable catalysts for the efficient synthesis of amides from methylarenes and amine hydrochloride salts emphasizes the importance of environmentally friendly chemical processes (Eidi & Kassaee, 2016).

Safety And Hazards

The safety and hazards associated with “Methyl[2-methyl-2-(oxolan-3-yl)propyl]amine hydrochloride” are not specified in the available resources. As with any chemical compound, appropriate safety measures should be taken when handling and storing it.


Future Directions

“Methyl[2-methyl-2-(oxolan-3-yl)propyl]amine hydrochloride” finds diverse applications in scientific research, particularly in areas like pharmaceuticals, organic synthesis, and material science1. Its multifunctionality makes it an indispensable tool for cutting-edge studies1. As such, future research could explore new applications and synthesis methods for this compound.


Please note that this analysis is based on the available resources and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature and resources.


properties

IUPAC Name

N,2-dimethyl-2-(oxolan-3-yl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO.ClH/c1-9(2,7-10-3)8-4-5-11-6-8;/h8,10H,4-7H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVLLJMLPDDDXRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC)C1CCOC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl[2-methyl-2-(oxolan-3-yl)propyl]amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl[2-methyl-2-(oxolan-3-yl)propyl]amine hydrochloride
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